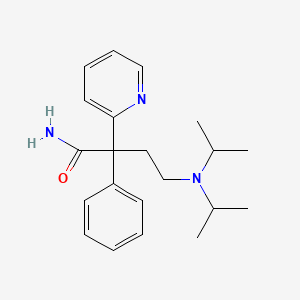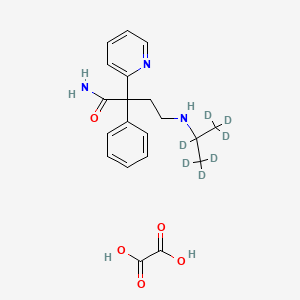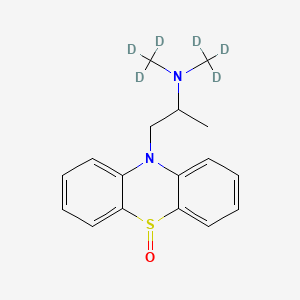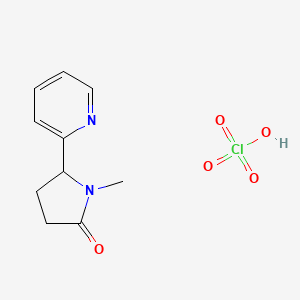
(+/-)-ortho-Cotinine Perchlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(+/-)-ortho-Cotinine Perchlorate is a chemical compound that belongs to the class of organic perchlorates. It is a derivative of cotinine, which is an alkaloid found in tobacco and a major metabolite of nicotine. The compound is characterized by the presence of a perchlorate group, which is known for its strong oxidizing properties.
Preparation Methods
The synthesis of (+/-)-ortho-Cotinine Perchlorate involves several steps. One common method is the reaction of cotinine with perchloric acid. The reaction typically requires controlled conditions, including specific temperatures and pH levels, to ensure the successful formation of the perchlorate derivative. Industrial production methods may involve the use of advanced techniques such as electrolysis to produce perchlorate salts, which are then reacted with cotinine to form the desired compound .
Chemical Reactions Analysis
(+/-)-ortho-Cotinine Perchlorate undergoes various chemical reactions, including:
Oxidation: The perchlorate group can act as a strong oxidizing agent, leading to the formation of oxidized products.
Reduction: Under certain conditions, the compound can be reduced to form different derivatives.
Substitution: The perchlorate group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
(+/-)-ortho-Cotinine Perchlorate has several applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions due to its strong oxidizing properties.
Biology: The compound is studied for its potential effects on biological systems, particularly in relation to its parent compound, cotinine.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on the nervous system.
Industry: It is used in the production of certain chemicals and materials, leveraging its unique chemical properties
Mechanism of Action
The mechanism of action of (+/-)-ortho-Cotinine Perchlorate involves its interaction with various molecular targets. The perchlorate group can inhibit iodine uptake by the thyroid gland, affecting thyroid hormone synthesis. This mechanism is similar to that of other perchlorates, which are known to disrupt thyroid function by competing with iodine for uptake by the sodium-iodide symporter (NIS) .
Comparison with Similar Compounds
(+/-)-ortho-Cotinine Perchlorate can be compared with other perchlorate compounds such as:
Potassium Perchlorate: Used in hyperthyroidism treatment and as an oxidizer in pyrotechnics.
Ammonium Perchlorate: Commonly used in rocket propellants.
Sodium Perchlorate: Used in various industrial applications.
What sets this compound apart is its unique structure derived from cotinine, which imparts specific biological and chemical properties not found in other perchlorates .
Properties
IUPAC Name |
1-methyl-5-pyridin-2-ylpyrrolidin-2-one;perchloric acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O.ClHO4/c1-12-9(5-6-10(12)13)8-4-2-3-7-11-8;2-1(3,4)5/h2-4,7,9H,5-6H2,1H3;(H,2,3,4,5) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYFBHODDUTYMIX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(CCC1=O)C2=CC=CC=N2.OCl(=O)(=O)=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
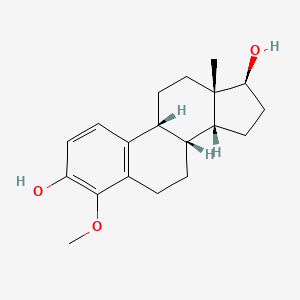

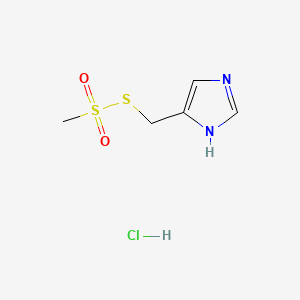

![(5-Bromopyridin-2-YL)[2-(tert-butyldimethylsilyloxy)ethyl]methylamine](/img/structure/B563519.png)
![6-[[2-(Tert-butyldimethylsilyloxy)ethyl]methylamino]pyridin-3-OL](/img/structure/B563520.png)
![3-Benzyloxy[6-[2-(tert-Butyldimethylsilyloxy)ethyl]methylamino]pyridine](/img/structure/B563521.png)
![5-{4-[2-[(5-Benzyloxypyridin-2-YL)methylamino]ethoxy]benzyl}thiazolidine-2,4-dione](/img/structure/B563523.png)
![4-[N-(2-Pyridylamino)ethoxy]benzaldehyde](/img/structure/B563525.png)
